molecular formula C10H10Cl2N2O B8374034 6-chloro-1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one

6-chloro-1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one

Cat. No. B8374034
M. Wt: 245.10 g/mol
InChI Key: PBGMZDKEQJHNQB-UHFFFAOYSA-N
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Patent
US09156840B2

Procedure details

A solution of tert-butyl 5-chloro-3-(3-chloropropyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate (528 mg, 1.53 mmol, 1 equiv) in 4M hydrogen chloride solution in dioxane was stirred at ambient temperature for 2 hours. The reaction mixture was concentrated and dried in vacuo to afford the hydrogen chloride salt of the title compound as a cream powder (507 mg, quant); 1H NMR (400 MHz, DMSO-d6): δ 2.03-2.12 (m, 2H); 3.63-3.72 (m, 2H); 3.90 (t, 2H, J=7.2 and 6.8 Hz); 7.00 (d, 1H, J=2 Hz); 7.02 (dd, 1H, J=2 Hz); 7.15 (d, 1H, J=8 Hz); MS for C10H10Cl2N2O m/z 244.93 (M+H)+.
Name
tert-butyl 5-chloro-3-(3-chloropropyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate
Quantity
528 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:22]=[CH:21][C:5]2[N:6](C(OC(C)(C)C)=O)[C:7](=[O:13])[N:8]([CH2:9][CH2:10][CH2:11][Cl:12])[C:4]=2[CH:3]=1>Cl.O1CCOCC1>[Cl:1][C:2]1[CH:22]=[CH:21][C:5]2[NH:6][C:7](=[O:13])[N:8]([CH2:9][CH2:10][CH2:11][Cl:12])[C:4]=2[CH:3]=1

Inputs

Step One
Name
tert-butyl 5-chloro-3-(3-chloropropyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate
Quantity
528 mg
Type
reactant
Smiles
ClC1=CC2=C(N(C(N2CCCCl)=O)C(=O)OC(C)(C)C)C=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC=1C=CC2=C(N(C(N2)=O)CCCCl)C1
Measurements
Type Value Analysis
AMOUNT: MASS 507 mg
YIELD: CALCULATEDPERCENTYIELD 135.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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